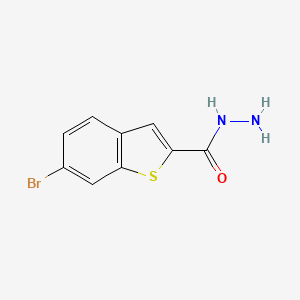

6-Bromo-1-benzothiophene-2-carbohydrazide

Description

Structure

2D Structure

Properties

IUPAC Name |

6-bromo-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c10-6-2-1-5-3-8(9(13)12-11)14-7(5)4-6/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLUJEBERIACBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Bromothiophene-2-carboxylic Acid Derivatives

The foundational step involves synthesizing the core thiophene derivative, which can be achieved via electrophilic cyclization or esterification reactions:

Electrophilic Sulfur-Mediated Cyclization :

This method employs dimethyl(thiodimethyl)sulfonium tetrafluoroborate as an electrophilic sulfur source to cyclize alkynyl thioanisoles, yielding benzo[b]thiophene derivatives with high efficiency (up to 99% yield). The process is performed under mild conditions at room temperature, using dichloromethane as solvent, and benefits from high regioselectivity and minimal toxic reagents.Esterification of 5-Bromothiophene-2-carboxylic Acid :

Esterification is typically performed with dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane to produce 5-bromothiophene-2-carboxylate esters. This step is crucial for subsequent transformations and is optimized at 30°C with yields often exceeding 70%.

Conversion to Benzothiophene-2-Carbonyl Derivatives

The core benzothiophene structure is synthesized via cyclization of suitable precursors:

Electrophilic Cyclization :

Using electrophilic sulfur sources, such as tetrafluoroborate salts, substituted alkynyl thioanisoles undergo cyclization to form benzo[b]thiophene cores with high yields (up to 99%). The process involves room temperature reactions with excess electrophile and is highly regioselective, especially when halogen substituents like bromine are present on the aromatic ring.Functionalization of the Core :

The benzothiophene-2-carboxylic acid derivatives are then esterified or directly converted into acid chlorides, facilitating subsequent amidation or hydrazide formation.

Optimization and Notes on Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|---|

| Cyclization | Tetrafluoroborate salt | Dichloromethane | Room temperature | 24 h | Up to 99% | Mild, high-yield, regioselective |

| Esterification | DCC, DMAP | Dichloromethane | 30°C | 12–24 h | 70–80% | Efficient for ester intermediates |

| Hydrazide formation | Hydrazine hydrate | Ethanol | Reflux (~80°C) | 4–6 h | >80% | Confirmed via IR and NMR |

Research Findings and Data Summary

High-Yield Cyclization : The electrophilic sulfur-mediated cyclization offers a high-yield, environmentally friendly route to benzothiophene cores, especially with halogen substituents that facilitate further functionalization.

Versatile Hydrazide Synthesis : Both acid and ester routes are effective, with refluxing hydrazine hydrate providing a straightforward pathway to the carbohydrazide.

Functionalization Potential : Bromine substituents on the aromatic ring allow for subsequent cross-coupling reactions, expanding the compound's utility in medicinal chemistry and material science.

Concluding Remarks

The preparation of 6-Bromo-1-benzothiophene-2-carbohydrazide is best achieved through a multi-step approach involving:

- Synthesis of the benzothiophene core via electrophilic sulfur-mediated cyclization.

- Functionalization of the core with bromine substituents.

- Conversion of the carboxylic acid or ester to hydrazide using hydrazine hydrate under reflux.

This methodology emphasizes mild reaction conditions, high yields, and operational simplicity, making it suitable for both laboratory and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiophene, including 6-bromo-1-benzothiophene-2-carbohydrazide, have shown promise as antimicrobial agents. The compound is being investigated for its ability to combat multidrug-resistant bacteria. For instance, a study demonstrated that certain derivatives exhibited significant inhibitory activity against Staphylococcus aureus strains, which are known for their resistance to conventional antibiotics. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 4 µg/mL, indicating strong antimicrobial potential.

Anticancer Properties

The compound's structure suggests potential anticancer properties, particularly in targeting specific cancer cell lines. Research has indicated that benzothiophene derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a series of compounds derived from the benzothiophene scaffold were evaluated for their cytotoxic effects against breast cancer cell lines, showing promising results with IC50 values in the micromolar range .

Case Study 1: Antimicrobial Screening

A comprehensive screening of a library of benzothiophene derivatives was conducted to evaluate their antimicrobial properties. Among the tested compounds, several exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

| Compound Name | Structure Features | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Bromine at position 6 | 4 | Antimicrobial |

| 4-Chloro-1-benzothiophene-2-carbohydrazide | Chlorine at position 4 | 8 | Antimicrobial |

| 6-Nitro-1-benzothiophene-2-carbohydrazide | Nitro group at position 6 | 10 | Antimicrobial |

Case Study 2: Anticancer Evaluation

In another study focused on anticancer activity, a series of hydrazone derivatives derived from benzothiophenes were synthesized and evaluated against various cancer cell lines. The findings suggested that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups. Notably, one derivative showed an IC50 value of approximately 5 µM against breast cancer cells .

Mechanism of Action

The mechanism by which 6-Bromo-1-benzothiophene-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Positional Isomers: 4-Bromo-1-benzothiophene-2-carbohydrazide

- Structural Difference : The bromine substituent is located at the 4-position instead of the 6-position .

- Physicochemical Properties :

2.1.2 Functional Group Variations: 3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC)

- Structural Difference : Chlorine replaces bromine at the 3-position .

- Functional Performance: CBTC acts as a cathodic corrosion inhibitor for aluminum composites in HCl, with efficiency dependent on concentration and temperature .

2.1.3 Core Structure Variations: Benzothiazine Derivatives

- Example : 6-Bromo-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (II) and its hydrazide derivative (I) .

- Key Differences :

- Compound I replaces the carbonyl group of II with a hydrazide moiety, altering hydrogen-bonding capabilities.

- Bromine planarity: Deviation from the aromatic ring plane is 0.0547 Å in I vs. 0.064–0.073 Å in II and III (ethyl analogue), influencing crystal packing .

- Thiazine ring conformation in I adopts an envelope structure, fostering a 3D hydrogen-bonded network (N–H···O and C–H···O interactions) .

Physicochemical and Functional Comparisons

Biological Activity

6-Bromo-1-benzothiophene-2-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This compound features a benzothiophene core with a bromo substituent at the 6-position and a carbohydrazide functional group at the 2-position, which may influence its reactivity and biological interactions.

- Molecular Formula : C9H8BrN3OS

- Molecular Weight : Approximately 271.134 g/mol

- Structure : The compound is characterized by a unique substitution pattern that may enhance its biological activity compared to related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromo-1-benzothiophene-2-carbonyl chloride with hydrazine, leading to the formation of the carbohydrazide through nucleophilic addition. This synthetic route is significant for producing derivatives that can be evaluated for various biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzo[b]thiophenes have shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.60 μg/mL against dormant strains .

Anticancer Properties

The compound's potential as an anticancer agent has been explored, with studies indicating that benzothiophene derivatives can inhibit cell growth in various cancer cell lines. The specific mechanism of action may involve interference with cellular pathways critical for cancer cell proliferation and survival.

Comparative Biological Activity Table

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide | Chloro substituent at position 3 | Antimicrobial and anticancer activities |

| 5-Bromo-1-benzothiophene-2-carbohydrazide | Bromo substituent at position 5 | Potential antifungal properties |

| 6-Chloro-1-benzothiophene-2-carbohydrazide | Chloro substituent instead of bromo | Investigated for anti-inflammatory effects |

Case Studies and Research Findings

- Antitubercular Activity : A study highlighted the effectiveness of benzothiophene derivatives against multidrug-resistant Mycobacterium tuberculosis, emphasizing the importance of structural modifications in enhancing bioactivity . The introduction of bromine at specific positions was noted to improve activity against resistant strains.

- Cytotoxicity Evaluation : In vitro studies evaluating the cytotoxic effects of various benzothiophene derivatives demonstrated low cytotoxicity against human cell lines while maintaining high selectivity indices, indicating potential therapeutic applications in cancer treatment .

- Mechanistic Insights : Research into the biochemical pathways affected by benzothiophenes suggests that these compounds can modulate several cellular processes, including apoptosis and cell cycle regulation, which are critical in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-1-benzothiophene-2-carbohydrazide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions between 6-bromo-1-benzothiophene-2-carboxylic acid derivatives and hydrazine. Key steps include:

- Use of coupling agents (e.g., DCC or EDC) to activate carboxylic acid groups.

- Solvent selection (e.g., ethanol or THF) to improve yield and purity.

- Temperature control (60–80°C) to minimize side reactions .

Q. How is this compound characterized structurally and spectroscopically?

- Techniques :

- X-ray crystallography : Resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles in the benzothiophene core .

- NMR : NMR shows aromatic protons at δ 7.2–8.1 ppm, while NMR confirms carbonyl (C=O) at ~165 ppm .

- FT-IR : Stretching vibrations for N–H (3320 cm) and C=O (1680 cm) .

Advanced Research Questions

Q. What computational strategies predict the reactivity and electronic properties of this compound?

- Methods :

- DFT calculations : Analyze HOMO-LUMO gaps (e.g., ~4.2 eV) to assess electrophilic/nucleophilic sites .

- Molecular docking : Models interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

Q. How can contradictions in reported biological activities of derivatives be resolved?

- Case Study : Pyrazolo[1,5-a]pyrimidine derivatives (IC = 2.70 µM) showed higher antiproliferative activity against HEPG2 liver cancer cells than thiadiazoles (IC = 4.90 µM) .

- Resolution Strategies :

- Validate assays using standardized protocols (e.g., MTT vs. SRB for cytotoxicity).

- Control for substituent effects (e.g., electron-withdrawing groups enhance bioactivity) .

Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?

- Challenges : Polymorphism and solvent inclusion in crystal lattices.

- Solutions :

- Slow evaporation in mixed solvents (e.g., DCM/methanol) improves crystal quality.

- Non-covalent interactions (e.g., π-stacking, hydrogen bonds) stabilize packing .

Methodological Recommendations

- Synthetic Reproducibility : Document solvent purity and reaction atmosphere (e.g., inert gas for moisture-sensitive steps) .

- Data Validation : Triangulate spectroscopic data (NMR, IR, XRD) to confirm structural assignments .

- Statistical Analysis : Use ANOVA for biological replicates to assess significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.